5-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(2H-1,3-Benzodioxol-5-yl)-N-(2-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole ring, a pyrazolopyrimidine core, and a trifluoromethyl group
Preparation Methods
The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-N-(2-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and β-ketoesters, under basic conditions to form the pyrazolopyrimidine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Coupling Reactions: The final step involves coupling the benzodioxole ring, pyrazolopyrimidine core, and the trifluoromethyl group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions Analysis
5-(2H-1,3-Benzodioxol-5-yl)-N-(2-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole ring, using reagents like halogens or alkylating agents under appropriate conditions.
Scientific Research Applications
5-(2H-1,3-Benzodioxol-5-yl)-N-(2-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials and chemical processes, contributing to innovations in various industrial sectors.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-N-(2-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-(2H-1,3-Benzodioxol-5-yl)-N-(2-methylphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with similar compounds, such as:
2-(1,3-Benzodioxol-5-yl)ethanamine: This compound shares the benzodioxole ring but differs in its overall structure and functional groups.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Another compound with the benzodioxole ring, but with different substituents and properties.
2-(2,2-Dimethyl-1,3-benzodioxol-5-yl)ethanamine: Similar in having the benzodioxole ring, but with distinct structural differences.
Properties
Molecular Formula |
C22H19F3N4O3 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H19F3N4O3/c1-12-4-2-3-5-14(12)27-21(30)16-10-20-26-15(9-19(22(23,24)25)29(20)28-16)13-6-7-17-18(8-13)32-11-31-17/h2-8,10,15,19,26H,9,11H2,1H3,(H,27,30) |
InChI Key |
NACIKNXBWVJMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN3C(CC(NC3=C2)C4=CC5=C(C=C4)OCO5)C(F)(F)F |
Origin of Product |
United States |
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